molecular formula C18H21ClN2O4 B6217030 ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride CAS No. 2742653-95-6

ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride

Cat. No.: B6217030
CAS No.: 2742653-95-6
M. Wt: 364.8
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Description

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound is characterized by its complex structure, which includes an ethyl ester group, a phenoxy linkage, and a carbamoyl group attached to an aminophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-aminophenylamine with a suitable isocyanate to form the corresponding urea derivative.

    Coupling Reaction: The urea derivative is then coupled with 4-hydroxybenzoic acid or its derivatives under appropriate conditions to form the phenoxy linkage.

    Esterification: The resulting compound undergoes esterification with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy or ester derivatives.

Scientific Research Applications

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biochemical Research: The compound is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate hydrochloride can be compared with similar compounds such as:

    Ethyl 3-{4-[(2-hydroxyphenyl)carbamoyl]phenoxy}propanoate: Differing by the presence of a hydroxy group instead of an amino group, this compound may exhibit different reactivity and biological activity.

    Methyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate: The methyl ester variant may have different pharmacokinetic properties.

    Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}acetate: This compound has an acetate group instead of a propanoate group, affecting its chemical behavior and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, biochemical research, and beyond.

Properties

CAS No.

2742653-95-6

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8

Purity

95

Origin of Product

United States

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